1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic compound that belongs to the class of organic molecules containing both a pyrazole and a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can be accomplished through a series of reactions involving the cyclopropyl, thiophene, pyrazole, and urea moieties. A common synthetic route involves the following steps:
Synthesis of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole: This can be achieved by the reaction of cyclopropyl hydrazine with a suitable thiophene-containing aldehyde or ketone.
Formation of the ethyl linker: The pyrazole intermediate can be further reacted with an alkyl halide or tosylate to introduce the ethyl group.
Coupling with 4-methoxybenzyl isocyanate: The final step involves the reaction of the intermediate with 4-methoxybenzyl isocyanate to yield the desired urea compound.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimization of reaction conditions to ensure high yields and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions. Flow chemistry techniques and continuous production methods could also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can occur at the thiophene or the urea moiety, leading to the formation of sulfoxides or oxides.
Reduction: : Reduction of the urea group can yield the corresponding amine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the benzyl or thiophene rings, resulting in modified derivatives.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substituting Agents: : Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed:
Oxidation Products: : Thiophene sulfoxides, urea oxides
Reduction Products: : Corresponding amines
Substitution Products: : Modified thiophene or benzyl derivatives
Scientific Research Applications
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules. It also serves as a model compound for studying the reactivity of urea and pyrazole derivatives.
Medicine: : Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: : It can be utilized in the development of new materials and as a catalyst or intermediate in industrial chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, modulating their activity and triggering downstream effects. The presence of the thiophene, pyrazole, and urea moieties allows for a range of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which contribute to its biological activity.
Comparison with Similar Compounds
Compared to other urea and pyrazole derivatives, 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(2-(5-phenyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxybenzyl)urea: : Lacks the thiophene ring.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-benzylurea: : Does not have the methoxy group on the benzyl ring.
1-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methylbenzyl)urea: : Substitutes the methoxy group with a methyl group.
Properties
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-27-18-6-2-15(3-7-18)13-23-21(26)22-9-10-25-20(16-4-5-16)12-19(24-25)17-8-11-28-14-17/h2-3,6-8,11-12,14,16H,4-5,9-10,13H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLNYDLRYLUYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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